molecular formula C11H10Cl2N2O3S B345799 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole CAS No. 433705-56-7

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole

Cat. No.: B345799
CAS No.: 433705-56-7
M. Wt: 321.2g/mol
InChI Key: RHSYBNAQWVEOSK-UHFFFAOYSA-N
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Description

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a dichloromethoxyphenyl ring, which is further connected to a methylimidazole moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with a methylimidazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.

Scientific Research Applications

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloromethoxyphenyl ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biological processes, making the compound a valuable tool for studying cellular mechanisms.

Comparison with Similar Compounds

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

    1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-mesitylpiperazine: This compound has a piperazine ring instead of an imidazole ring, which may result in different chemical and biological properties.

    1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-(2-ethylphenyl)piperazine: The presence of an ethylphenyl group instead of a methyl group can influence the compound’s reactivity and interactions.

    1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine: The dimethylphenyl group adds steric hindrance, potentially affecting the compound’s binding affinity and selectivity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-5-15(6-14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYBNAQWVEOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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